tert-butyl N-(2,2-dimethoxyethyl)-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(2,2-dimethoxyethyl)-N-methylcarbamate: is an organic compound with the molecular formula C₉H₁₉NO₄. It is a carbamate derivative, characterized by the presence of a tert-butyl group, a dimethoxyethyl group, and a methylcarbamate moiety. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2,2-dimethoxyethyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 2,2-dimethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dichloromethane, at a temperature range of 0-25°C. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then isolated and purified using techniques such as distillation and crystallization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(2,2-dimethoxyethyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles like amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Oxidized carbamate derivatives.
Reduction: Reduced carbamate derivatives.
Substitution: Substituted carbamate products depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl N-(2,2-dimethoxyethyl)-N-methylcarbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions and methodologies .
Biology: In biological research, this compound is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of functional groups during the synthesis of peptides and proteins .
Medicine: this compound is investigated for its potential pharmacological properties. It is studied for its role in drug development, particularly in the design of prodrugs and drug delivery systems .
Industry: In the industrial sector, this compound is used in the formulation of agrochemicals, such as herbicides and pesticides. It is also employed in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl N-(2,2-dimethoxyethyl)-N-methylcarbamate involves its interaction with specific molecular targets. In biological systems, it acts as a carbamate ester, which can inhibit enzymes like acetylcholinesterase by carbamylation of the active site. This inhibition leads to the accumulation of acetylcholine, resulting in prolonged neurotransmission . The compound’s effects are mediated through its interaction with various biochemical pathways, influencing cellular processes and functions .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative with similar protecting group properties.
tert-Butyl N-(2,2-dimethoxyethyl)sulfamoylcarbamate: A related compound with a sulfamoyl group instead of a methylcarbamate moiety.
Uniqueness: tert-Butyl N-(2,2-dimethoxyethyl)-N-methylcarbamate is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and biological activity. Its dimethoxyethyl group provides steric hindrance and electronic effects that influence its behavior in chemical reactions and biological systems .
Properties
Molecular Formula |
C10H21NO4 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
tert-butyl N-(2,2-dimethoxyethyl)-N-methylcarbamate |
InChI |
InChI=1S/C10H21NO4/c1-10(2,3)15-9(12)11(4)7-8(13-5)14-6/h8H,7H2,1-6H3 |
InChI Key |
FFFURALZLYNBGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.